![molecular formula C88H112O8 B1213687 4-tert-Butylcalix[8]arene CAS No. 68971-82-4](/img/structure/B1213687.png)

4-tert-Butylcalix[8]arene

説明

Synthesis Analysis

4-tert-Butylcalix[8]arene is synthesized through well-established protocols that involve the condensation of p-tert-butylphenol with formaldehyde under basic conditions. This process typically results in a mixture of calixarenes of different ring sizes, from which 4-tert-Butylcalix[8]arene can be isolated through various purification techniques. Advances in synthetic methodologies have allowed for the preparation of 4-tert-Butylcalix[8]arene derivatives with functional groups attached to the upper or lower rims, broadening their applicability.

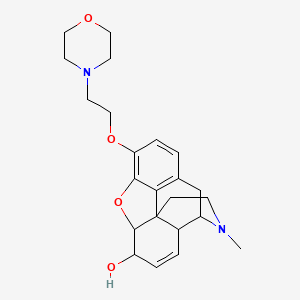

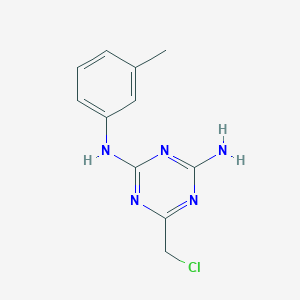

Molecular Structure Analysis

The molecular structure of 4-tert-Butylcalix[8]arene is characterized by its large, flexible cavity, which can adopt various conformations such as the cone, partial cone, 1,3-alternate, and 1,2-alternate, depending on the conditions and modifications on the molecule. This conformational flexibility is crucial for its ability to bind various guest molecules, making it an excellent candidate for building supramolecular assemblies.

Chemical Reactions and Properties

4-tert-Butylcalix[8]arene participates in a wide range of chemical reactions, including alkylation, acylation, and sulfonation, which modify its solubility, binding affinity, and overall physical and chemical properties. Its chemistry is rich and diverse, allowing for the creation of complex molecular systems with specific functions, such as selective ion receptors, catalysts, and sensors.

Physical Properties Analysis

The physical properties of 4-tert-Butylcalix[8]arene, such as solubility, melting point, and thermal stability, are influenced by its molecular structure and the nature of substituents attached to it. These properties are critical in determining its applicability in various fields, including material science, where it serves as a building block for the construction of novel materials.

Chemical Properties Analysis

4-tert-Butylcalix[8]arene exhibits remarkable chemical properties, including the ability to form stable inclusion complexes with various organic and inorganic guests. Its large, hydrophobic cavity and flexible conformation enable it to encapsulate molecules of suitable size and shape, leading to applications in molecular recognition, separation processes, and drug delivery systems.

- Pseudopolymorphism of aliphatic amine/4-tert-butylcalix[4]arene inclusion compounds (Brown et al., 2006)

- p-tert-Butylcalix[8]arene: an extremely versatile platform for cluster formation (Taylor et al., 2012)

- Two Mn(II)(2)Ln(III)(4) hexanuclear compounds of p-tert-butylsulfinylcalix[4]arene (2009)

- p-tert-Butylcalix[6]arene hexacarboxylic acid conformational switching and octahedral coordination with Pb(II) and Sr(II) (Adhikari et al., 2014).

科学的研究の応用

1. Coordination Chemistry

- Application : The calix4arene scaffold, which includes 4-tert-Butylcalix[8]arene, is an extremely versatile supramolecular platform that has found widespread use across many research areas due to its synthetic versatility, controllable conformation, and the presence of cavities or clefts for tailorable guest binding .

- Methods : The tetraphenolic lower-rim of p-tert-butylcalix4arene in the cone conformation is ideal for binding a variety of paramagnetic transition and lanthanide metals . By varying reactants, stoichiometries and reaction or crystallisation conditions it is possible to access an incredible range of clusters .

- Results : The use of such complexes as metalloligands in the synthesis of polymetallic clusters has led to fascinating structural and magnetic properties .

2. Material Building Blocks

- Application : 4-tert-Butylcalix[8]arene is used as a building block in material science .

- Methods : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The specific results or outcomes obtained are not detailed in the source .

3. Solvated Crystal Structures

- Application : 4-tert-Butylcalix[8]arene is used in the study of solvated crystal structures .

- Methods : The study examined the conformations of p-tert-butylcalix[8]arene to determine the relationship between molecular structure, crystal packing, and the crystallization solvent .

- Results : Various macrocycle-to-solvent-molecule ratios were revealed by X-ray diffractometry . Two types of crystals with different structures were formed with DMF as the solvate .

4. Chemical Derivatization

- Application : 4-tert-Butylcalix[8]arene is used as a starting material for further derivatization, including halogenation, acylation, and diazo coupling .

- Methods : The specific methods of application or experimental procedures are not detailed in the sources .

- Results : The specific results or outcomes obtained are not detailed in the sources .

5. Ionic Recognition

- Application : 4-tert-Butylcalix[8]arene is used in ionic recognition .

- Methods : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The specific results or outcomes obtained are not detailed in the source .

6. Synthesis of Nanoparticle-Based Architectures and Catalysts

- Application : 4-tert-Butylcalix[8]arene is used in the synthesis of nanoparticle-based architectures and catalysts .

- Methods : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

5,11,17,23,29,35,41,47-octatert-butylnonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(48),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27(52),28,30,33(51),34,36,39(50),40,42,45(49),46-tetracosaene-49,50,51,52,53,54,55,56-octol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C88H112O8/c1-81(2,3)65-33-49-25-51-35-66(82(4,5)6)37-53(74(51)90)27-55-39-68(84(10,11)12)41-57(76(55)92)29-59-43-70(86(16,17)18)45-61(78(59)94)31-63-47-72(88(22,23)24)48-64(80(63)96)32-62-46-71(87(19,20)21)44-60(79(62)95)30-58-42-69(85(13,14)15)40-56(77(58)93)28-54-38-67(83(7,8)9)36-52(75(54)91)26-50(34-65)73(49)89/h33-48,89-96H,25-32H2,1-24H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLZFZIXORGGLLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=CC(=CC(=C6O)CC7=C(C(=CC(=C7)C(C)(C)C)CC8=C(C(=CC(=C8)C(C)(C)C)CC9=C(C(=CC(=C9)C(C)(C)C)C2)O)O)O)C(C)(C)C)C(C)(C)C)C(C)(C)C)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C88H112O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1091551 | |

| Record name | 4-tert-Butylcalix[8]arene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1091551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1297.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-Butylcalix[8]arene | |

CAS RN |

68971-82-4 | |

| Record name | tert-Butylcalix[8]arene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68971-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonacyclo(43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43)hexapentaconta-1(49),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27,29,31(52),33,35,37(51),39,41,43(50),45,47-tetracosaene-49,50,51,52,53,54,55,56-octol, 5,11,17,23,29,35,41,47-octakis(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068971824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 68971-82-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(49),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27,29,31(52),33,35,37(51),39,41,43(50),45,47-tetracosaene-49,50,51,52,53,54,55,56-octol, 5,11,17,23,29,35,41,47-octakis(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-tert-Butylcalix[8]arene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1091551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-Butylcalix[8]arene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(3,4,5-Trimethoxyphenyl)propanoyl]-2,3-dihydropyridin-6-one](/img/structure/B1213604.png)

![Hexahomotrioxacalix[3]arene](/img/structure/B1213611.png)

![1-Cyclopropyl-7-[4-(2,2-diphosphonoethyl)piperazin-1-yl]-6-fluoro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B1213614.png)

![[3-(phenylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]cyanamide](/img/structure/B1213616.png)

![3-[(2,6-Dichlorobenzylidene)amino]-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1213620.png)

![(10R)-4-Hydroxy-3,5,14-trimethoxy-18-methyl-18-azatetracyclo[8.5.3.01,11.02,7]octadeca-2,4,6,11,14-pentaen-13-one](/img/structure/B1213622.png)

![2-[4-[2-bromo-2-(4-methoxyphenyl)-1-phenylethenyl]-2,6-dimethylphenoxy]-N,N-diethylethanamine](/img/structure/B1213627.png)